Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate
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Overview
Description
Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with chloroacetic acid under reflux conditions. This reaction forms 5-chloro-1,3,4-thiadiazole.
Acetamidation: The 5-chloro-1,3,4-thiadiazole is then reacted with acetic anhydride to introduce the acetamido group.
Esterification: Finally, the acetamido-thiadiazole intermediate is esterified with butanol in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but may include sulfoxides or sulfones.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate involves its interaction with specific molecular targets. The acetamido group and the thiadiazole ring are crucial for binding to enzymes or receptors. The compound may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. Additionally, it may interact with cellular receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-1,3,4-thiadiazole: Similar in structure but lacks the acetamido and ester groups.
5-Chloro-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of the acetamido and ester groups.
2-Acetamido-5-chloro-1,3,4-thiadiazole: Similar but lacks the ester group.
Uniqueness
Butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate is unique due to the presence of both the acetamido and ester groups, which enhance its solubility and reactivity. These functional groups also contribute to its potential biological activity and make it a versatile compound for various applications.
Properties
IUPAC Name |
butyl 2-acetamido-3-(5-chloro-1,3,4-thiadiazol-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O3S/c1-3-4-5-18-10(17)8(13-7(2)16)6-9-14-15-11(12)19-9/h8H,3-6H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHZVCNAAJEKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CC1=NN=C(S1)Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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